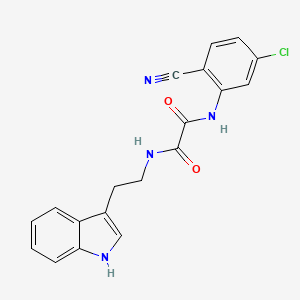

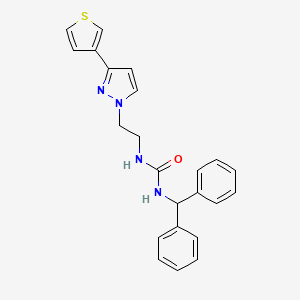

![molecular formula C11H7F6NO2 B2377469 (E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one CAS No. 1164457-71-9](/img/structure/B2377469.png)

(E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

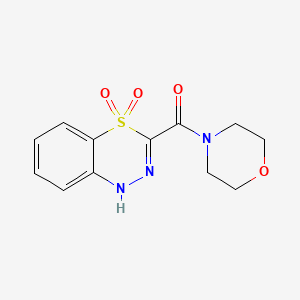

“(E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one” is a chemical compound that contains a trifluoromethoxy group. This group is becoming more and more important in both agrochemical research and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 27 novel (E)-3-[2-arylideneaminoethyl]-2-[4-(trifluoromethoxy)anilino]-4(3H)-quinazolinone derivatives were synthesized by reacting various aromatic aldehydes with intermediate 6 .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethoxy group contributes to the overall molecular weight of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the trifluoromethoxy group can influence the compound’s lipophilicity and stability .Wissenschaftliche Forschungsanwendungen

Synthesis of Substituted Acroleins : A study by Baraznenok et al. (1998) focused on the synthesis of CF3 substituted 3-aryl- or 3-hetarylacroleins, which are important in organic synthesis. The reactions were highly stereoselective, predominantly yielding the E-isomer of the aldehydes (Baraznenok, Nenajdenko, & Balenkova, 1998).

Formation of Trifluoromethyl-Substituted Quinolines : Research by Schlosser et al. (1997) showed that heating 2-anilinovinyl perfluoroalkyl ketones, including 4-anilino-1,1,1-trifluoro-3-buten-2-one, with phosphoryl chloride led to the formation of 2-(trifluoromethyl)quinolines (Schlosser, Keller, Sumida, & Yang, 1997).

Study of Stereoisomerism : Filyakova et al. (1991) explored the stereoisomerism of β-polyfluoroalkyl-α,β-enones, investigating the conversion of these compounds into different isomeric mixtures under varying conditions, such as exposure to light and atmospheric oxygen (Filyakova, Latypov, Rudaya, & Pashkevich, 1991).

Peptide Synthesis Applications : Gorbunova et al. (1991) proposed using the 4,4,4-trifluoro-3-oxo-1-butenyl group as a protecting group for the N-H terminal of amino acids in peptide synthesis. This approach is notable for its ability to prevent racemization during peptide bond formation (Gorbunova, Gerus, Galushko, & Kukhar, 1991).

Trifluoromethyl-Substituted Heteroarenes Synthesis : Sommer et al. (2017) demonstrated the use of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) as a precursor for the preparation of various trifluoromethyl-substituted heteroarenes, highlighting its versatility in organic synthesis (Sommer, Braun, Schröder, & Kirschning, 2017).

Formation of Isoxazoles and Pyrazoles Derivatives : Flores et al. (2005) reported on the heterocyclization of trifluoro[chloro]-4-methoxy-4-[2-tienyl]-3-buten-2-ones into isoxazoles and pyrazoles, which are a new type of trihalomethylated bicyclic heterocycles (Flores, Brondani, Pizzuti, Martins, Zanatta, Bonacorso, & Flores, 2005).

CF3-Heterocycles Synthesis Based on Reactions : Baraznenok et al. (2003) explored novel heterocyclizations based on the reaction of a complex between trifluoromethanesulfonic anhydride and 4-dimethylamino-1,1,1-trifluoro-3-buten-2-one, leading to the formation of 6- or 7-membered rings (Baraznenok, Nenajdenko, & Balenkova, 2003).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]but-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F6NO2/c12-10(13,14)9(19)5-6-18-7-1-3-8(4-2-7)20-11(15,16)17/h1-6,18H/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCOFNGKINQHNL-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=CC(=O)C(F)(F)F)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/C=C/C(=O)C(F)(F)F)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F6NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

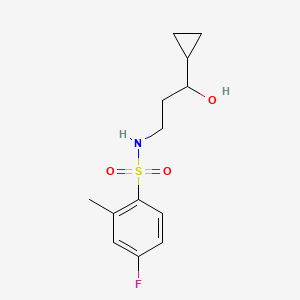

![N-(2-furylmethyl)-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B2377392.png)

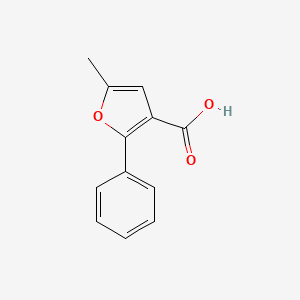

![3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2377396.png)

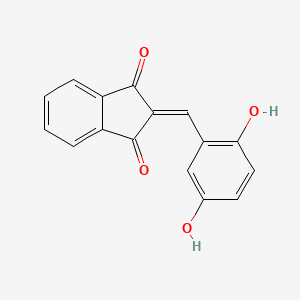

![N-(3,4-dimethoxyphenethyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2377399.png)

![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2377402.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclopropanecarboxamide](/img/structure/B2377403.png)